molecular formula C14H11FO3 B6398996 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid CAS No. 1261927-51-8

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid

Cat. No.: B6398996
CAS No.: 1261927-51-8
M. Wt: 246.23 g/mol
InChI Key: JLPLUYGWDYCXHB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)12-6-5-9(15)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPLUYGWDYCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689406
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-51-8
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 4-fluoro-2-hydroxyacetophenone, which is then subjected to further reactions to introduce the methyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-2-hydroxybenzaldehyde, while reduction of the carboxylic acid group can produce 3-(4-fluoro-2-hydroxyphenyl)-2-methylbenzyl alcohol .

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be due to its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The hydroxyl and fluorine groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .

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